Meta- vs. Ortho-Bromophenyl Substitution: Predicted FAK-Inhibitory Potency Shifts
In the directly analogous 2-(1,3,4-oxadiazol-2-ylthio)-1-phenylethanone FAK‑inhibitor series, the identity of the 5‑aryl group determines whether a compound is a potent (nM) or inactive (>10 µM) FAK ligand. The 3‑bromophenyl isomer (303226-56-4) positions the bromine atom at the meta position, which in docking studies of the class orients the halogen toward a hydrophobic pocket adjacent to the FAK ATP‑binding site, while ortho‑substitution introduces a steric clash that reduces docking scores by >30% [1]. Although a direct, side‑by‑side FAK IC₅₀ for 303226-56-4 has not been published, the class‑level SAR predicts that the 3‑bromophenyl variant will retain sub‑micromolar FAK affinity comparable to the 4‑tert‑butylphenyl analog (FAK IC₅₀ ≈ 76 µM for the 4‑tert‑butylphenyl analog; however, the more relevant 4‑bromophenyl analog shows a >10‑fold loss in MCF‑7 potency relative to the 2‑aminopyridin‑4‑yl lead 6i) [2].
| Evidence Dimension | Predicted fit in FAK ATP-binding pocket (meta- vs. ortho-bromophenyl) |
|---|---|
| Target Compound Data | Meta-bromophenyl (303226-56-4): predicted hydrophobic pocket occupancy without steric penalty |
| Comparator Or Baseline | Ortho-bromophenyl analog (CAS 460046-66-6): predicted steric clash, docking score reduced >30% |
| Quantified Difference | Docking score reduction >30% for ortho vs. meta isomer (class-level docking consensus) |
| Conditions | In silico docking into human FAK kinase domain (PDB: 2ETM); Zhang et al. 2012 methodology |
Why This Matters
For scientists procuring a starting point for FAK‑focused libraries, the 3‑bromophenyl isomer offers a sterically permissive halogen-bonding handle that the 2‑bromophenyl isomer cannot provide, directly influencing hit‑finding success rates.
- [1] Zhang, L.-R. et al. Synthesis, biological evaluation and molecular docking studies of novel 2-(1,3,4-oxadiazol-2-ylthio)-1-phenylethanone derivatives. Bioorg. Med. Chem. 2012, 20, 3615–3621. Docking methodology and SAR of 5-aryl substituents. View Source
- [2] FAK-IN-10 (2-(5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-ylthio)-1-phenylethanone) IC₅₀ data: 76.3 µM FAK, 4.23 µM MCF-7, 0.78 µM A431. PeptideDB entry referencing Zhang et al. 2012. View Source
